![molecular formula C22H21N3O2S B6422927 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one CAS No. 902814-00-0](/img/structure/B6422927.png)
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine ring, followed by the introduction of the phenyl groups, the morpholine ring, and the sulfanyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and phenyl groups contribute to the aromaticity of the molecule, while the morpholine ring introduces a cyclic ether and secondary amine into the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring and phenyl groups might undergo electrophilic substitution reactions, while the amine in the morpholine ring might participate in nucleophilic substitution or condensation reactions .Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact withCYR61 , a matrix cellular protein encoded by the CYR61 gene . This protein plays a role in various cancer-related processes, including tumor growth, angiogenesis, tumor cell adhesion, migration, invasion, and resistance to anticancer drugs .
Mode of Action
It’s suggested that similar compounds can inhibit the expression ofCYR61 mRNA . This inhibition is more pronounced in response to certain pharmacological inhibitors . The process is regulated through ATF1 and CREB , which modulate S1PR .
Biochemical Pathways
The compound may affect the pathways involving CYR61 and hydrogen sulfide (HS) . HS is an endogenous gaseous bio-mediator involved in various cancer cell bioenergetics, angiogenesis, invasion, and chemoresistance . It’s produced by three enzymes: cystathionine beta-synthase (CBS), cystathionine gamma-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) .
Result of Action
The compound may have a significant inhibitory effect on the secretion/release of CYR61 in colon cancer cells . Moreover, it may promote apoptosis in these cells . It’s found that endogenously produced CYR61 can counteract this effect, at least in part, through the activation of RhoA .
Action Environment
It’s worth noting that the cellular environment, particularly the presence of certain enzymes and proteins, can significantly impact the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(25-11-13-27-14-12-25)16-28-22-23-19(17-7-3-1-4-8-17)15-20(24-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMFPVOESVHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Diphenylpyrimidin-2-yl)thio)-1-morpholinoethanone |
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